molecular formula C19H30O3S B12006997 Toluene-4-sulfonic acid cyclododecyl ester CAS No. 27092-44-0

Toluene-4-sulfonic acid cyclododecyl ester

Cat. No.: B12006997
CAS No.: 27092-44-0
M. Wt: 338.5 g/mol
InChI Key: PQDPXHXIMUPLSV-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid cyclododecyl ester is an organic compound with the molecular formula C19H30O3S It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with cyclododecyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid cyclododecyl ester typically involves the esterification of toluene-4-sulfonic acid with cyclododecyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid itself. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Toluene-4-sulfonic acid cyclododecyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding toluene-4-sulfonic acid and cyclododecyl alcohol.

    Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, where the ester can be replaced by other nucleophiles.

    Oxidation and Reduction: While the ester itself is relatively stable, the toluene moiety can undergo oxidation to form corresponding sulfonic acid derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Toluene-4-sulfonic acid and cyclododecyl alcohol.

    Substitution: Various sulfonate esters depending on the nucleophile used.

    Oxidation: Oxidized derivatives of toluene-4-sulfonic acid.

Scientific Research Applications

Toluene-4-sulfonic acid cyclododecyl ester has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of sulfonate esters.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions, including esterification and transesterification.

    Material Science: It is explored for its potential use in the development of novel materials with specific chemical properties.

    Pharmaceuticals: Research is ongoing to investigate its potential as a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism by which toluene-4-sulfonic acid cyclododecyl ester exerts its effects largely depends on the specific reaction or application. In esterification reactions, the sulfonate group acts as a leaving group, facilitating the formation of new ester bonds. In catalysis, the compound may provide acidic sites that enhance the reactivity of other molecules.

Comparison with Similar Compounds

  • Toluene-4-sulfonic acid methyl ester
  • Toluene-4-sulfonic acid ethyl ester
  • Toluene-4-sulfonic acid benzyl ester

Comparison: Toluene-4-sulfonic acid cyclododecyl ester is unique due to the presence of the cyclododecyl group, which imparts different steric and electronic properties compared to its simpler counterparts. This can influence its reactivity and the types of reactions it can undergo. For instance, the bulkier cyclododecyl group may provide steric hindrance, affecting the compound’s behavior in substitution reactions compared to the smaller methyl or ethyl esters.

Properties

CAS No.

27092-44-0

Molecular Formula

C19H30O3S

Molecular Weight

338.5 g/mol

IUPAC Name

cyclododecyl 4-methylbenzenesulfonate

InChI

InChI=1S/C19H30O3S/c1-17-13-15-19(16-14-17)23(20,21)22-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16,18H,2-12H2,1H3

InChI Key

PQDPXHXIMUPLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCCCCCCCC2

Origin of Product

United States

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